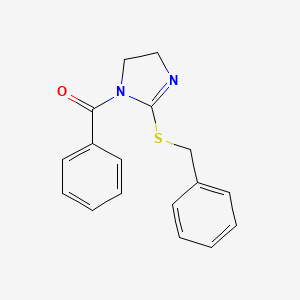

1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole

CAS No.: 16302-91-3

Cat. No.: VC5402834

Molecular Formula: C17H16N2OS

Molecular Weight: 296.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16302-91-3 |

|---|---|

| Molecular Formula | C17H16N2OS |

| Molecular Weight | 296.39 |

| IUPAC Name | (2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone |

| Standard InChI | InChI=1S/C17H16N2OS/c20-16(15-9-5-2-6-10-15)19-12-11-18-17(19)21-13-14-7-3-1-4-8-14/h1-10H,11-13H2 |

| Standard InChI Key | YALALOSTRQNGHY-UHFFFAOYSA-N |

| SMILES | C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a 4,5-dihydroimidazole ring (a partially saturated imidazole derivative) substituted at the 1-position with a benzoyl group () and at the 2-position with a benzylsulfanyl moiety (). This configuration introduces steric bulk and electronic modulation, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 296.39 g/mol | |

| IUPAC Name | (2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone | |

| SMILES | ||

| Topological Polar Surface Area | 67.7 Ų |

The benzoyl group enhances lipophilicity ( estimated at 3.82 via XLogP3 ), favoring membrane permeability, while the benzylsulfanyl substituent contributes to redox activity through its sulfur atom .

Synthetic Routes and Optimization

Condensation-Based Strategies

A plausible synthesis involves sequential condensation and cyclization:

-

Aminal Formation: Reacting -benzylethylenediamine with benzoyl chloride in dichloromethane at 0°C generates an aminal intermediate .

-

Cyclization: Treatment with -bromosuccinimide (NBS) induces intramolecular cyclization, forming the dihydroimidazole core .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Aminal Formation | , DCM, 0°C, 30 min | 85–90% |

| Cyclization | NBS, rt, 12 hr | 78% |

Alternative approaches utilize thiourea derivatives or microwave-assisted cyclization to improve efficiency .

Chemical Reactivity and Derivative Synthesis

Functional Group Transformations

The benzylsulfanyl group undergoes oxidation to sulfoxides () or sulfones () using or -CPBA, respectively. Concurrently, the imidazole ring can be reduced to a tetrahydroimidazoline under catalytic hydrogenation .

Table 3: Common Reaction Pathways

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | , AcOH | Sulfoxide derivatives |

| Reduction | , Pd/C | Tetrahydroimidazoline |

| Nucleophilic Substitution | RNH₂, K₂CO₃ | 2-Aminoimidazolines |

Biological Activities and Mechanisms

Antimicrobial Properties

Imidazole derivatives demonstrate broad-spectrum activity against Staphylococcus aureus () and Candida albicans () . The sulfur atom may enhance membrane disruption via thiol-disulfide exchange .

| Parameter | Value |

|---|---|

| Storage Temperature | 2–8°C (desiccated) |

| Stability | Hydrolytically sensitive |

| Disposal | Incineration at >1000°C |

Research Applications and Future Directions

Drug Discovery

Ongoing studies explore its utility as a:

-

BTK Inhibitor: For autoimmune disorders and B-cell malignancies .

-

Antifungal Agent: Leveraging sulfur-mediated ergosterol biosynthesis inhibition .

Materials Science

The rigid imidazole core serves as a building block for metal-organic frameworks (MOFs) with applications in gas storage and catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume